molecular formula C17H11N3O B11846549 3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one CAS No. 21231-49-2

3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11846549
CAS No.: 21231-49-2
M. Wt: 273.29 g/mol
InChI Key: FEMNWLUUNIQGHS-UHFFFAOYSA-N
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Description

3-(Quinolin-5-ylimino)indolin-2-one is a heterocyclic compound that features both quinoline and indolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-5-ylimino)indolin-2-one typically involves the condensation of quinoline derivatives with indolinone precursors. One common method includes the reaction of quinoline-5-carbaldehyde with indolin-2-one in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 3-(Quinolin-5-ylimino)indolin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-5-ylimino)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and indolinone derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-(Quinolin-5-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication in bacteria, leading to antimicrobial effects. Additionally, the compound can induce oxidative stress in cells by generating reactive oxygen species, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-5-ylimino)indolin-2-one is unique due to its dual presence of quinoline and indolinone moieties, which confer distinct chemical reactivity and biological activity. This dual structure allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

CAS No.

21231-49-2

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

3-quinolin-5-ylimino-1H-indol-2-one

InChI

InChI=1S/C17H11N3O/c21-17-16(12-5-1-2-7-15(12)20-17)19-14-9-3-8-13-11(14)6-4-10-18-13/h1-10H,(H,19,20,21)

InChI Key

FEMNWLUUNIQGHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC4=C3C=CC=N4)C(=O)N2

Origin of Product

United States

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